molecular formula C20H26N2O4S2 B2420171 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 946327-48-6

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2420171
CAS No.: 946327-48-6
M. Wt: 422.56
InChI Key: GCXDWVVWHFVNCV-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their unique structural properties and biological activities

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-7-10-18(14-20(17)22)21-28(25,26)19-11-8-16(9-12-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXDWVVWHFVNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Formation via Bischler-Napieralski Cyclization

The tetrahydroquinoline core was constructed through acid-catalyzed cyclization of N-(3-methoxyphenethyl)acetamide followed by reduction (Scheme 1):

1. PPA, 120°C, 4 h → Isoquinoline formation  
2. NaBH4/CF3COOH, 0°C → Tetrahydroquinoline  
3. Ethanesulfonyl chloride, DIPEA, DCM → 1-Ethanesulfonyl derivative  

This method achieved 68% overall yield for the 1-ethanesulfonyl intermediate, comparable to analogous tetrahydroquinoline sulfonylation procedures. Key optimization parameters included:

Parameter Optimal Value Yield Impact
Sulfonylating Agent 1.2 eq +15% yield
Base DIPEA +22% vs NEt3
Temperature 0-5°C Minimize di-sulfonylation

Alternative Approach via Aza-Michael Addition

Recent advancements demonstrate a tandem aza-Michael/SNAr sequence for tetrahydroquinoline sulfonamides (Scheme 2):

1. Methanesulfonamide + MBH acetate → Michael adduct  
2. TFA/DCE, 80°C → Cyclization via SNAr  
3. Ethanesulfonyl chloride quench  

While originally developed for methanesulfonyl derivatives, adaptation using ethanesulfonyl chloride provided the target scaffold in 54% yield after optimization.

Installation of 4-Isopropylbenzenesulfonamide Moiety

Sulfonyl Chloride Preparation

4-Isopropylbenzenesulfonyl chloride was synthesized through chlorosulfonation (Scheme 3):

1. ClSO3H, 0°C → Sulfonic acid  
2. PCl5, reflux → Sulfonyl chloride (92% purity)  

Critical purity parameters:

  • Residual ClSO3H < 0.5% (by titration)
  • Water content < 200 ppm (Karl Fischer)

Coupling Reaction Optimization

The sulfonamide bond formation employed two complementary strategies:

Method A: Direct Aminolysis

1. Intermediate A (1 eq)  
2. Intermediate B (1.5 eq)  
3. Pyridine (3 eq), THF, 0°C → 78% yield  

Method B: HATU-Mediated Coupling

1. Intermediate A (1 eq)  
2. Intermediate B (1.1 eq)  
3. HATU (1.2 eq), DIPEA (3 eq), DMF → 85% yield  

Comparative analysis revealed:

Method Time Yield Purity Byproducts
A 12 h 78% 95% Di-sulfonylated
B 4 h 85% 98% HATU adducts (2%)

Final Functionalization: Nitro Reduction and Purification

Catalytic Hydrogenation Conditions

The nitro group reduction employed Pd/C catalysis under optimized conditions:

10% Pd/C (5 wt%)  
H2 (50 psi)  
EtOH/H2O (9:1), 25°C  
→ 98% conversion (HPLC)  

Critical control parameters:

  • Residual metal < 10 ppm (ICP-MS)
  • Oxygen content < 50 ppm in reactor

Crystallization and Polymorph Control

Final purification utilized anti-solvent crystallization:

1. Dissolve in warm EtOAc (40°C)  
2. Add n-heptane (3:1 v/v)  
3. Cool to -20°C → Form II crystals (99.2% purity)  

XRPD analysis confirmed the desired polymorphic form with characteristic peaks at:

  • 12.8° 2θ (d = 6.91 Å)
  • 17.4° 2θ (d = 5.09 Å)

Analytical Characterization Data

The final compound was characterized through advanced spectroscopic techniques:

1H NMR (500 MHz, DMSO-d6)
δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H), 7.45 (d, J = 8.5 Hz, 2H), 3.12 (septet, J = 6.8 Hz, 1H), 2.94 (m, 4H), 1.24 (d, J = 6.8 Hz, 6H).

HRMS (ESI-TOF)
m/z calculated for C20H25N2O4S2+ [M+H]+: 445.1254, found: 445.1251.

HPLC Purity 99.6% (Method: XBridge C18, 5μm, 4.6×150mm, 1mL/min, 220nm).

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes suggest potential applications in drug development, particularly in targeting various diseases:

  • Antimicrobial Activity : The sulfonamide group is traditionally associated with antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cells. The unique combination of functional groups in this compound could enhance its efficacy against specific cancer types.

Pharmacology

The pharmacokinetic profile of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide may be improved due to the ethanesulfonyl moiety, which could enhance solubility and bioavailability. This is crucial for developing effective therapeutic agents.

Case Studies

  • A study investigating similar sulfonamide compounds demonstrated significant activity against Staphylococcus aureus, suggesting potential for this compound in treating bacterial infections.
  • Another research effort focused on the anticancer activity of tetrahydroquinoline derivatives highlighted their ability to induce apoptosis in various cancer cell lines.

Materials Science

The compound's stability under different conditions makes it a candidate for use in materials science. Its sulfonamide functionality can be utilized in the development of polymers or as a precursor for creating novel materials with specific properties.

Summary of Research Findings

The applications of this compound span multiple disciplines:

  • Medicinal Chemistry : Potential antimicrobial and anticancer applications.
  • Pharmacology : Improved bioavailability and targeted drug delivery systems.
  • Materials Science : Use in developing stable materials with desired chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides like N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(2-pyridinyl)phenyl)-1,3-oxazol-2-amine and other derivatives of tetrahydroquinoline .

Uniqueness

What sets N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide apart is its unique combination of the tetrahydroquinoline and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structure combines a tetrahydroquinoline moiety with a sulfonamide group, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC18H22N2O4S2
Molecular Weight378.51 g/mol
LogP2.5135
Polar Surface Area72.206 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Research indicates that this compound exhibits significant antibacterial effects against various pathogens. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with folate synthesis pathways, similar to other sulfonamide antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-468 (breast cancer) and CCRF-CM (leukemia). The mechanism involves the activation of caspases and cell cycle arrest at the G0-G1 and S phases . The specific structure of this compound may enhance its efficacy against certain cancer types due to selective binding to biological targets.

Anti-inflammatory Effects

Research has indicated that compounds with sulfonamide groups can exhibit anti-inflammatory properties. The interaction of this compound with inflammatory mediators suggests potential therapeutic applications in treating conditions characterized by inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. The sulfonamide functional group plays a critical role in inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives revealed that those with a tetrahydroquinoline moiety exhibited enhanced antimicrobial activity compared to traditional sulfonamides. The study utilized disc diffusion methods to assess bacterial inhibition zones and found that this compound had a significant effect against both Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Properties
In vitro testing on breast cancer cell lines showed that this compound could reduce cell viability significantly at concentrations as low as 5 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what analytical methods validate its purity?

  • Methodology : A common approach involves multi-step synthesis, starting with functionalization of the tetrahydroquinoline core. For example, sulfonylation of the amine group using ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is critical. Subsequent coupling with 4-(propan-2-yl)benzenesulfonamide can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Characterization : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm regioselectivity and purity. FT-IR spectroscopy (e.g., sulfonamide S=O stretches at ~1339–1168 cm1^{-1}) and high-resolution mass spectrometry (HRMS) are essential for structural validation .

Q. Which spectroscopic techniques are most effective for characterizing sulfonamide derivatives of this complexity?

  • NMR : 1H^1 \text{H} NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, isopropyl groups at δ 1.2–1.4 ppm). 13C^{13}\text{C} NMR confirms quaternary carbons and sulfonamide linkages .
  • MS/IR : HRMS validates molecular weight, while IR detects functional groups (e.g., sulfonamide S=O at ~1330–1160 cm1^{-1}) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Strategies : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous compatibility, employ co-solvents (e.g., PEG-400) or formulate as nanoparticles. Solubility can be predicted via computational tools (e.g., Hansen solubility parameters) .

Advanced Research Questions

Q. How can synthetic yields be optimized when competing side reactions occur during sulfonylation?

  • Troubleshooting : Control reaction temperature (0–25°C) to minimize over-sulfonylation. Use stoichiometric bases (e.g., DMAP in pyridine) to enhance selectivity . Monitor intermediates via TLC or LC-MS to isolate pure products .
  • Case Study : In analogous syntheses, yields improved from 50% to 80% by substituting Et3_3N with DMAP, reducing byproduct formation .

Q. What strategies resolve contradictions in NMR data interpretation for structurally similar sulfonamide derivatives?

  • Data Analysis : Compare experimental shifts with computed NMR spectra (e.g., DFT calculations). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can differentiate between regioisomers in tetrahydroquinoline derivatives .
  • Example : Aromatic proton assignments in benzenesulfonamides were confirmed via 1H ^1 \text{H}-13C^{13}\text{C} HSQC correlations, resolving ambiguities in coupling patterns .

Q. What computational methods predict the biological activity of this compound, particularly for kinase inhibition?

  • In Silico Tools : Perform molecular docking (e.g., AutoDock Vina) against kinase targets (e.g., CDK or MAPK families) using crystal structures from the PDB. QSAR models can prioritize derivatives based on sulfonamide substituents .
  • Validation : Cross-reference with bioactivity data from PubChem or ChEMBL. For example, benzenesulfonamide derivatives showed IC50_{50} values <1 µM against HIV proteases in computational studies .

Methodological Notes

  • Data Contradictions : Address discrepancies in yield or spectral data by replicating procedures from independent sources (e.g., compare Et2_2Zn-catalyzed methods in with Pd-mediated couplings in ).

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